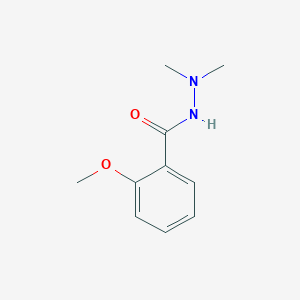

2-Methoxy-N',N'-dimethylbenzohydrazide

Description

Historical Trajectories and Modern Relevance of Benzohydrazide (B10538) Derivatives

Historically, hydrazide derivatives have been pivotal in the advancement of medicinal chemistry. A notable example is Isoniazid, a simple hydrazide derivative of isonicotinic acid, which remains a frontline treatment for tuberculosis. dea.gov This early success spurred further investigation into the pharmacological potential of this class of compounds. In contemporary research, benzohydrazide derivatives are explored for a multitude of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. dea.govrsc.orgresearchgate.netresearchgate.net Their ability to form stable complexes with metal ions also makes them valuable in the design of sensors and catalysts. researchgate.net The synthesis of these derivatives is often straightforward, typically involving the condensation of a substituted benzohydrazide with an aldehyde or ketone to form a hydrazone. molport.com

Academic Significance of Methoxy- and N,N-Dimethyl-Substituted Hydrazide Architectures

The introduction of specific substituents onto the benzohydrazide framework can profoundly influence its chemical and biological properties. The methoxy (B1213986) group (-OCH3), a common substituent in medicinal chemistry, is known to modulate a molecule's lipophilicity and metabolic stability. chemsynthesis.com Its presence can enhance the oral bioavailability of a drug and influence its binding affinity to biological targets. Studies on various methoxy-substituted benzohydrazide derivatives have highlighted their potential as therapeutic agents. sigmaaldrich.com

The N,N-dimethyl substitution on the terminal nitrogen of the hydrazide moiety is another key modification. This substitution prevents the formation of hydrazones, which is a common reaction pathway for primary hydrazides. chemicalbook.com This structural alteration directs the reactivity of the molecule towards other pathways and can be crucial in designing compounds with specific functionalities. The N,N-dimethyl group can also impact the molecule's polarity and its ability to participate in hydrogen bonding.

Scope and Research Focus: 2-Methoxy-N',N'-dimethylbenzohydrazide within Contemporary Organic Chemistry

While the broader class of benzohydrazides is well-documented, specific research on this compound is not extensively available in the public domain. This suggests that it may be a novel compound or one that has been synthesized as an intermediate in a larger synthetic sequence without being the primary focus of research.

The synthesis of this compound would likely start from 2-methoxybenzohydrazide, a known compound. researchgate.netnih.gov The subsequent introduction of two methyl groups on the terminal nitrogen would lead to the final product. The presence of the methoxy group at the ortho position of the benzene (B151609) ring can influence the conformation and reactivity of the molecule due to steric and electronic effects.

Given the absence of specific research findings on this compound, its potential applications can be extrapolated from the known properties of its constituent parts. The combination of the 2-methoxybenzoyl group with the N',N'-dimethylhydrazide moiety suggests a molecule with a unique steric and electronic profile that could be of interest in the development of new ligands for catalysis or as a scaffold for more complex molecules in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

256664-93-4 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methoxy-N',N'-dimethylbenzohydrazide |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)11-10(13)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H,11,13) |

InChI Key |

MMPVFPYDVSBWSM-UHFFFAOYSA-N |

SMILES |

CN(C)NC(=O)C1=CC=CC=C1OC |

Canonical SMILES |

CN(C)NC(=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Directed Chemical Transformations

Established Synthetic Routes to 2-Methoxy-N',N'-dimethylbenzohydrazide

While a direct, single-step synthesis of this compound from a common precursor is not extensively documented in publicly available literature, its synthesis can be logically deduced from established organic chemistry principles. The most plausible and efficient pathway involves a two-step process starting from 2-methoxybenzoic acid.

Overview of Precursor Molecule Utilization and Reaction Pathways

The primary precursor for the synthesis of this compound is 2-methoxybenzoic acid . This starting material is readily available and serves as the foundational scaffold for the target molecule. The synthetic strategy hinges on the activation of the carboxylic acid moiety of 2-methoxybenzoic acid, followed by nucleophilic acyl substitution with N,N-dimethylhydrazine .

Step 1: Activation of 2-Methoxybenzoic Acid

To facilitate the reaction with the weakly nucleophilic N,N-dimethylhydrazine, the carboxylic acid must be converted into a more reactive derivative. The most common and effective method for this transformation is the synthesis of an acyl chloride. 2-Methoxybenzoyl chloride is prepared by treating 2-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The use of thionyl chloride is a prevalent method, often performed under reflux conditions. An alternative approach involves using a triphosgene-C₂H₄Cl₂ solution as the chlorinating reagent. google.com

Reaction Scheme 1: Synthesis of 2-Methoxybenzoyl chloride

Step 2: Formation of the Hydrazide

The resulting 2-methoxybenzoyl chloride is then reacted with N,N-dimethylhydrazine to form the final product, this compound. This reaction is a standard nucleophilic acyl substitution where the nitrogen atom of N,N-dimethylhydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the C-N bond of the hydrazide.

Reaction Scheme 2: Synthesis of this compound

Mechanistic Investigations into Synthetic Route Selectivity and Efficiency

Detailed mechanistic studies specifically for the synthesis of this compound are not extensively reported in the literature. However, the mechanism can be understood through the well-established principles of nucleophilic acyl substitution.

The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen atom of N,N-dimethylhydrazine on the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. N,N-dimethylhydrazine is an unsymmetrical hydrazine (B178648), presenting two nitrogen atoms with different nucleophilicities. The terminal nitrogen atom (NH2) is more nucleophilic than the nitrogen atom bearing the two methyl groups due to steric hindrance and the electron-donating effect of the methyl groups being less pronounced on the adjacent nitrogen. Therefore, the acylation is expected to occur selectively at the terminal nitrogen.

The reaction mechanism can be depicted in the following steps:

Nucleophilic Attack: The terminal nitrogen atom of N,N-dimethylhydrazine attacks the carbonyl carbon of 2-methoxybenzoyl chloride, leading to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The protonated nitrogen is deprotonated by the base present in the reaction mixture, yielding the final product, this compound, and the hydrochloride salt of the base.

Factors Influencing Selectivity and Efficiency:

Steric Hindrance: The steric bulk around the nitrogen atoms of the hydrazine and the carbonyl carbon of the acyl chloride can significantly impact the reaction rate. In the case of N,N-dimethylhydrazine, the presence of two methyl groups on one nitrogen directs the acylation to the less hindered terminal nitrogen.

Electronic Effects: The electronic nature of the substituents on the benzoyl chloride can influence the electrophilicity of the carbonyl carbon. The methoxy (B1213986) group at the ortho position in 2-methoxybenzoyl chloride is an electron-donating group, which might slightly decrease the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride. However, this effect is generally overcome by the high reactivity of the acyl chloride functional group.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride.

Temperature: The reaction is often carried out at low temperatures to control its rate and minimize the formation of byproducts.

Base: The strength and steric properties of the base can influence the rate of the final deprotonation step and can also affect the selectivity by interacting with the reactants.

While no specific studies on the regioselectivity of the acylation of N,N-dimethylhydrazine with 2-methoxybenzoyl chloride were found, research on related reactions, such as the Friedel–Crafts benzoylation of N-methylpyrrole, has shown that substituents on the benzoyl chloride can influence the regiochemistry of the products. nih.gov For instance, the presence of a para-methoxy group on benzoyl chloride was found to favor the formation of the α-acylated product. nih.gov By analogy, it is plausible that the ortho-methoxy group in 2-methoxybenzoyl chloride could exert some influence on the selectivity and efficiency of the reaction with N,N-dimethylhydrazine, although this remains to be experimentally verified for this specific system.

In-depth Spectroscopic Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for the chemical compound This compound . Despite its documented existence, with a registered CAS number of 256664-93-4, peer-reviewed research detailing its advanced spectroscopic characterization and structural elucidation is not publicly available. molbase.com Consequently, the generation of a scientifically rigorous article focusing solely on this compound, as per the specified detailed outline, cannot be fulfilled at this time.

The requested article structure necessitates in-depth experimental data for the following sections:

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Complementary Spectroscopic Methods in Benzohydrazide (B10538) Research

While searches yielded spectroscopic data for structurally related compounds, these are not suitable for an article that must strictly focus on 2-Methoxy-N',N'-dimethylbenzohydrazide. For instance, data is available for the precursor, 2-Methoxybenzohydrazide , and for various benzohydrazones derived from it. nih.govnih.gov Similarly, spectroscopic information exists for the isomeric compound 2-Methoxy-N,N-dimethylbenzamide . However, the substitution pattern on the hydrazide nitrogen atoms is a critical structural feature that significantly influences spectroscopic properties, making data from these related molecules non-transferable.

The absence of published experimental NMR spectra (¹H and ¹³C), mass spectra with fragmentation analysis, a specific IR spectrum, and any X-ray crystallographic data for this compound prevents the creation of the requested detailed data tables and the accompanying analytical discussion. To maintain scientific accuracy and adhere to the strict content constraints, the article cannot be produced.

Further research and publication in the field of synthetic chemistry and analytical science are required to provide the necessary data for a thorough characterization of this specific compound.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations for Electronic Structure Analysis

There are no specific studies reporting quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, for the electronic structure analysis of 2-Methoxy-N',N'-dimethylbenzohydrazide.

For similar hydrazide compounds, DFT calculations, often using functionals like B3LYP, are commonly employed to optimize the molecular geometry and to understand the electronic properties. nih.govmdpi.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are then often compared with experimental X-ray diffraction data to validate the computational model. mdpi.com

Conformational Analysis and Rotational Isomerism of the Hydrazide Linkage

Specific conformational analysis and studies on the rotational isomerism of the hydrazide linkage for this compound have not been documented in the literature.

Predictive Modeling of Chemical Reactivity and Reaction Pathways

No predictive modeling studies concerning the chemical reactivity or reaction pathways of this compound were found.

Theoretical predictions of reactivity for analogous compounds are often based on the analysis of molecular orbitals and electrostatic potential maps. biointerfaceresearch.com These methods help in identifying sites susceptible to nucleophilic or electrophilic attack, thereby predicting potential reaction mechanisms.

Theoretical Examination of Intermolecular Interactions and Aggregation Behavior

There are no theoretical studies examining the intermolecular interactions and aggregation behavior of this compound.

In the solid state, related hydrazide compounds are known to form networks through intermolecular hydrogen bonds, often involving the N-H and C=O groups of the hydrazide moiety. nih.govnih.govnih.gov Computational studies on similar molecules sometimes explore the nature and strength of these interactions, as well as other non-covalent forces like π–π stacking, which influence the crystal packing and aggregation. mdpi.comnih.gov

Advanced Applications in Chemical Synthesis and Methodological Development

Role as an Aldehyde Scavenger in Peptide Ligation Strategies

The chemical synthesis of large peptides and proteins is often accomplished by ligating smaller, more easily synthesized peptide segments. A prominent strategy, native chemical ligation (NCL), requires a peptide segment with a C-terminal thioester and another with an N-terminal cysteine. To expand the utility and efficiency of NCL, temporary protecting groups are often employed. One such group is the thiazolidine (B150603) (Thz) group, which protects the N-terminal cysteine. The deprotection of this group, however, liberates formaldehyde (B43269), a reactive aldehyde that can lead to unwanted side reactions. AMDBH has been ingeniously designed to address this specific challenge.

Mechanism of Thiazolidine Deprotection through Formaldehyde Capture

The deprotection of an N-terminal thiazolidine-protected peptide to reveal the free cysteine residue is an equilibrium process that releases formaldehyde. scispace.com To drive this equilibrium towards the deprotected cysteine, a scavenger is required to trap the released formaldehyde. AMDBH excels in this role. scispace.comnih.gov It is a 2-aminobenzamide-based molecule designed to be highly reactive with aldehydes like formaldehyde, forming a stable, hydrolytically resistant product. scispace.comnih.gov The mechanism involves the nucleophilic attack of the hydrazine (B178648) nitrogen of AMDBH on the formaldehyde, followed by a cyclization and dehydration process, effectively and irreversibly sequestering the aldehyde. This efficient capture of formaldehyde shifts the equilibrium, promoting the complete and rapid opening of the thiazolidine ring to furnish the N-terminal cysteine required for the subsequent ligation step. scispace.com

Integration within One-Pot Multiple Segment Peptide Ligation Schemes

A significant advancement in chemical protein synthesis is the development of one-pot ligation strategies, which circumvent the need for tedious and yield-reducing purification of intermediate peptide segments. nih.govsemanticscholar.org AMDBH is a key enabler of such protocols. nih.govnih.gov By incorporating AMDBH into the ligation buffer, chemists can perform sequential deprotection and ligation steps in a single reaction vessel. A typical one-pot, multi-segment ligation using AMDBH involves the ligation of the first two peptide segments, one of which has a Thz-protected N-terminal cysteine. After the first ligation is complete, the pH of the reaction mixture is lowered to acidic conditions (around pH 4.0) to facilitate the AMDBH-mediated deprotection of the Thz group on the newly formed larger peptide. scispace.comnih.govnih.gov Subsequently, the pH is raised back to neutral (around pH 7.5) for the next native chemical ligation step with another C-terminal thioester peptide segment. scispace.comnih.gov This pH-cycling process can be repeated, allowing for the sequential assembly of multiple peptide fragments in one pot, significantly enhancing the efficiency of synthesizing large proteins. nih.gov This strategy has been successfully applied to the synthesis of complex proteins like mono-ubiquitinated histone H2A.Z, a protein of 209 amino acids, via a one-pot four-segment ligation. nih.gov

pH-Dependent Control of Scavenging Reactivity and Ligation Efficiency

A critical feature of AMDBH that makes it exceptionally suitable for one-pot ligation strategies is its pH-dependent reactivity. nih.govnih.gov The scavenger is designed to be highly effective at capturing formaldehyde under acidic conditions (pH ~4.0), which are optimal for thiazolidine deprotection. scispace.comnih.govnih.gov Conversely, at the neutral to slightly basic pH required for native chemical ligation (pH ~7.5), the scavenging activity of AMDBH is significantly attenuated. nih.govnih.gov This differential reactivity is crucial. It allows for the selective activation of the scavenger only when needed for deprotection, without interfering with the subsequent ligation reaction. At neutral pH, AMDBH has a negligible effect on the stability of the peptide thioester and does not significantly degrade the thiazolidine ring, preserving the integrity of the reactants for the ligation step. nih.gov This pH-switchable activity allows for precise temporal control over the deprotection and ligation events within a single reaction mixture.

Table 1: pH-Dependent Activity of AMDBH

| pH | Activity | Process Facilitated |

| ~4.0 | High formaldehyde scavenging activity | Thiazolidine Deprotection |

| ~7.5 | Low scavenging activity | Native Chemical Ligation |

Compatibility Profile with Thioester Functionality in Complex Protein Synthesis

The success of any reagent in a one-pot ligation strategy hinges on its compatibility with all the functional groups present in the reacting peptide segments. Peptide thioesters, the key functional group for NCL, are susceptible to nucleophilic attack. Many potential aldehyde scavengers, such as those based on aminoxy or amidoxime (B1450833) functionalities, are themselves potent nucleophiles that can react with and degrade the thioester, thereby terminating the ligation process. nih.gov AMDBH, however, has been engineered to overcome this limitation. Due to the electronic properties of the 2-aminobenzamide (B116534) scaffold and the dimethylated hydrazine, its nucleophilicity is sufficiently attenuated. scispace.com As a result, the degradation of peptide thioesters by AMDBH is negligible, even over extended reaction times at neutral pH. nih.govnih.gov This high degree of compatibility with the essential thioester functionality makes AMDBH a superior choice for complex, multi-step protein synthesis where the stability of all components is paramount.

Exploration in Multicomponent Reaction (MCR) Chemistry for Complex Molecule Assembly

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While hydrazide-containing compounds can participate in various MCRs, a review of the current scientific literature did not yield specific examples of 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide being utilized as a reactant in the development of novel multicomponent reaction methodologies for the assembly of complex molecules.

Potential as Reagents or Intermediates in Stereoselective Transformations

Stereoselective transformations are a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial for pharmaceuticals and materials science. This often involves the use of chiral reagents, catalysts, or auxiliaries to control the three-dimensional arrangement of atoms in the product. While the hydrazide moiety can be a part of chiral structures, there is currently no information in the searched scientific literature detailing the exploration or application of 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide as a chiral reagent, auxiliary, or intermediate in stereoselective transformations.

Structure Reactivity Relationship Srr Studies and Chemical Property Modulation

Influence of Methoxy (B1213986) Group Position and Electronic Contribution on Chemical Reactivity and Stability

The methoxy group (-OCH₃) is a powerful modulator of chemical properties in aromatic systems. Its influence stems from a dual electronic effect: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I). In the case of 2-Methoxy-N',N'-dimethylbenzohydrazide, the ortho-positioning of the methoxy group has specific consequences for reactivity and stability.

The +R effect increases electron density on the benzene (B151609) ring, particularly at the ortho and para positions, which can influence the electrophilicity of the carbonyl carbon in the hydrazide moiety. This electron-donating nature generally stabilizes the molecule. However, the position of the methoxy group is crucial. Studies on related benzohydrazide (B10538) derivatives show that a para-methoxy group can significantly influence reaction yields during synthesis. unair.ac.id For instance, research on the antiglycation activity of methoxy-substituted benzoylhydrazones demonstrated that the position of substituent groups directly impacts inhibitory potential, with para-substitution often being most effective. researchgate.net

Furthermore, the ortho-position introduces significant steric hindrance. This steric bulk can force the hydrazide moiety out of the plane of the benzene ring, a phenomenon observed in crystal structures of similar ortho-substituted compounds. nih.govresearchgate.net This twisting, or dihedral angle, disrupts π-conjugation between the ring and the carbonyl group, which can alter the chemical reactivity compared to a planar meta- or para-substituted analog. This conformational constraint can also affect the molecule's ability to interact with other reactants or surfaces.

| Feature | Influence of Ortho-Methoxy Group | Comparative Effect (Para-Position) | Reference |

| Electronic Effect | Strong electron-donation via resonance (+R), weak electron-withdrawal via induction (-I). | Similar electronic donation, but without the direct steric effect on the hydrazide group. | nih.gov |

| Steric Hindrance | High steric clash with the adjacent hydrazide moiety, leading to a twisted conformation. | Minimal steric hindrance on the hydrazide group, allowing for greater planarity. | nih.govresearchgate.net |

| Reactivity | Modulated by a combination of increased electron density and steric shielding of the reaction center. | Primarily influenced by electronic effects, often leading to higher reactivity in certain reactions. | unair.ac.idresearchgate.net |

| Stability | Generally stable, but potential for specific intramolecular interactions or strain due to steric crowding. | Generally stable, with stability influenced mainly by electronic delocalization. | researchgate.net |

Impact of N',N'-Dimethylamino Substitution on the Hydrazide Moiety's Chemical Behavior

The hydrazide functional group (-CONHNH₂) is a versatile chemical entity, known to exist in a keto-enol tautomeric equilibrium in solution. researchgate.netmdpi.com It possesses both nucleophilic and electrophilic sites. researchgate.net The substitution of the terminal nitrogen with two methyl groups to form the N',N'-dimethylamino group [-C(=O)NH-N(CH₃)₂] profoundly alters this behavior.

The key impacts of the dimethylamino substitution are:

Increased Nucleophilicity: The two methyl groups are electron-donating through induction (+I), increasing the electron density on the terminal nitrogen atom. This enhances its nucleophilicity compared to an unsubstituted hydrazide.

Steric Shielding: The methyl groups introduce steric bulk around the terminal nitrogen, which can hinder its ability to participate in reactions, offsetting the increased electronic reactivity.

Elimination of Condensation Reactions: Primary hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones. mdpi.com The N',N'-dimethyl substitution on the terminal nitrogen completely blocks this pathway, fundamentally changing the derivative chemistry possible for this molecule.

Basicity: The electron-donating methyl groups increase the basicity of the terminal nitrogen, affecting how the molecule interacts with acids and its protonation state in different environments.

Hydrazides and their derivatives are known to be reactive intermediates for synthesizing various heterocyclic compounds. mdpi.com The specific N',N'-dimethyl substitution pattern in this compound channels its reactivity away from common hydrazone formation and towards reactions involving the secondary amide N-H proton or the nucleophilic terminal nitrogen in substitution or addition reactions.

Rational Design Principles for Functionalized Analogs Targeting Specific Chemical Activities (e.g., Scavenging Efficiency)

Rational design involves the systematic modification of a lead compound to optimize a desired property. For this compound, enhancing a property like radical scavenging efficiency would involve applying structure-activity relationship (SAR) principles.

Modulation of Aromatic Ring Substituents: The scavenging activity of phenolic and related compounds is heavily dependent on their ability to donate a hydrogen atom or an electron to neutralize a radical species. This process is facilitated by electron-donating groups on the aromatic ring.

Principle: To enhance scavenging efficiency, one could introduce additional strong electron-donating groups, such as hydroxyl (-OH) or additional methoxy (-OCH₃) groups, particularly at the para-position (position 4 or 6) relative to the hydrazide. Research on 4-methoxybenzoylhydrazones has shown that the presence and position of hydroxyl groups are critical determinants of antiglycation activity, a process related to scavenging oxidative damage. researchgate.net

Design Strategy: Synthesize analogs such as 2,4-Dimethoxy-N',N'-dimethylbenzohydrazide or 4-Hydroxy-2-methoxy-N',N'-dimethylbenzohydrazide to increase the electron density of the ring and provide a labile hydrogen atom.

Modification of the Hydrazide Moiety: The hydrazide group itself can participate in radical stabilization.

Principle: Altering the electronic environment of the hydrazide can tune its activity.

Design Strategy: Replacing the N',N'-dimethyl groups with other alkyl groups could fine-tune the steric and electronic balance. For example, larger alkyl groups might increase solubility in nonpolar environments but could also hinder access to the active site of an enzyme or radical species.

| Proposed Modification | Rationale for Targeting Scavenging Efficiency | Expected Outcome | Reference |

| Add 4-OH group | Provides a phenolic hydrogen, which is a potent radical scavenger. Electron-donating nature further stabilizes the resulting radical. | Significant increase in scavenging activity. | researchgate.net |

| Add 4-NO₂ group | Strong electron-withdrawing group. | Expected to decrease scavenging activity by destabilizing the cation-radical formed after electron donation. | nih.gov |

| Replace N(CH₃)₂ with Piperidine | Introduces a cyclic, sterically defined substituent. | May alter solubility and conformational flexibility, potentially modulating interaction with biological targets. | mdpi.com |

| Replace ortho-OCH₃ with para-OCH₃ | Removes steric hindrance next to the hydrazide group, potentially improving planarity and conjugation. | Altered conformation and reactivity; effect on scavenging would depend on the balance between steric and electronic changes. | unair.ac.idnih.gov |

Correlation between Molecular Conformation and Chemical Functionality

The three-dimensional shape of a molecule is intrinsically linked to its function. For this compound, the most significant conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the hydrazide group.

X-ray crystallography studies on closely related molecules provide valuable insights. For example, the structure of 2-Methoxy-N′-(2-methoxybenzylidene)benzohydrazide shows that the two aromatic rings are almost perpendicular to each other, with a dihedral angle of 87.5°. researchgate.net Similarly, in (E)-2-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide, the dihedral angle between its two benzene rings is 99.0°. nih.gov This pronounced twist is a direct result of the steric repulsion from the ortho-methoxy group.

This non-planar conformation has several functional implications:

Disrupted Conjugation: The twist between the aromatic ring and the carbonyl group reduces the extent of π-electron delocalization across the molecule. This can increase the reactivity of the carbonyl group compared to a fully conjugated, planar analog.

Intermolecular Interactions: The conformation dictates how molecules pack in a solid state and interact in solution. The N-H proton and the carbonyl oxygen of the hydrazide moiety are primary sites for hydrogen bonding. researchgate.net The twisted structure ensures that these groups are exposed and available for intermolecular interactions rather than being sterically shielded.

Chelation Ability: Many hydrazide-based compounds function as chelating agents for metal ions. A planar conformation is often favored for effective chelation. The inherent, sterically-induced twist in this compound would likely make it a less effective planar bidentate ligand compared to a para-substituted analog.

Ab initio molecular orbital studies on simpler hydrazides, like N,N′-diformohydrazide, confirm that while isolated molecules are non-planar, intermolecular hydrogen bonding can enforce planarity. rsc.org In this compound, there is a constant interplay between the steric push from the ortho-methoxy group favoring a twist and potential intermolecular forces that might favor a more planar arrangement. This balance defines the molecule's ultimate shape and its resulting chemical functionality.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 2-Methoxy-N',N'-dimethylbenzohydrazide and its Analogs

The synthesis of hydrazides, a cornerstone of organic chemistry, is undergoing a green revolution. Future research into the production of this compound and its analogs will likely pivot towards methodologies that are not only efficient but also environmentally benign.

One promising direction is the adoption of solvent-free reaction conditions. A notable advancement in this area is the use of microwave irradiation for the direct preparation of hydrazides from their corresponding acids, a method that has demonstrated significant improvements over conventional techniques by increasing atom economy and reducing the environmental factor (E-factor). researchgate.net Another innovative solvent-free approach is twin-screw extrusion (TSE), a mechanochemical method that has been successfully employed for the synthesis of N-acylhydrazones and could be adapted for N',N'-disubstituted derivatives. acs.org

The use of organocatalysts, such as L-proline, also presents a sustainable pathway for the synthesis of hydrazide derivatives, offering high yields and short reaction times under solvent-free mechanical grinding conditions. mdpi.com Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, will be crucial. Such strategies, which can be enhanced by the use of tandem oxidative dehydrogenation/aza-Diels-Alder reactions of hydrazones, offer an atom- and step-economical route to complex nitrogen-containing heterocycles derived from hydrazide precursors. rsc.org

Future synthetic strategies for this compound and its analogs are expected to increasingly incorporate these green chemistry principles. The table below outlines potential sustainable methodologies and their advantages.

| Methodology | Key Features | Potential Advantages for Synthesizing this compound |

| Microwave-Assisted Synthesis | Solvent-free, rapid heating | Reduced reaction times, lower energy consumption, higher yields. researchgate.net |

| Twin-Screw Extrusion (TSE) | Solvent-free, continuous process | Scalable, reduced waste, potential for high throughput. acs.org |

| Organocatalysis (e.g., L-proline) | Use of non-toxic, readily available catalysts | Environmentally friendly, high efficiency, mild reaction conditions. mdpi.com |

| One-Pot Tandem Reactions | Multiple transformations in a single step | Increased atom and step economy, reduced purification steps. rsc.org |

Expansion of Applications in Chemical Biology Tool Development Beyond Peptide Ligation

The field of chemical biology relies on the development of molecular tools to probe and manipulate biological systems. While hydrazides have been utilized in bioconjugation, the potential of this compound as a versatile chemical biology probe remains largely unexplored.

A significant area of future development lies in the application of this compound in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biosyn.comescholarship.org The hydrazide functional group can participate in such reactions, for example, through the formation of hydrazones with aldehydes and ketones. biosyn.com This reactivity could be harnessed to label specific biomolecules for imaging or tracking purposes. nih.gov The N',N'-dimethyl substitution on the hydrazide moiety of the target compound may offer unique reactivity and stability profiles for these applications.

Furthermore, the development of bioorthogonal probes that can participate in multiple, mutually orthogonal reactions is a key goal in chemical biology, allowing for the simultaneous labeling of different biomolecules. researchgate.net Future research could focus on designing analogs of this compound that can participate in such complex labeling schemes. The unique electronic and steric properties conferred by the 2-methoxy and N',N'-dimethyl groups could be leveraged to fine-tune the reactivity of the hydrazide for specific bioorthogonal applications. The development of probes with improved selectivity and cell permeability is a continuous effort in this field. nih.gov

The following table summarizes potential applications of this compound-based probes in chemical biology.

| Application Area | Principle | Potential Role of this compound Analogs |

| Bioorthogonal Labeling | Covalent modification of biomolecules in a biological setting. | As a probe that reacts selectively with a target functional group on a biomolecule. biosyn.comescholarship.org |

| Cellular Imaging | Visualization of biomolecules and cellular processes. | As a fluorescently tagged probe for tracking the localization and dynamics of biomolecules. nih.gov |

| Drug Delivery | Targeted release of therapeutic agents. | As a component of a "click-to-release" system for controlled drug activation. |

| Proteomics | Identification and characterization of proteins. | As a tag for the enrichment and identification of specific proteins from complex mixtures. |

Integration of Advanced Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. For a molecule like this compound, these computational tools offer powerful new avenues for exploration.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product yields and regioselectivity. nih.gov This predictive power can significantly accelerate the optimization of synthetic routes to this compound and its analogs, reducing the need for extensive trial-and-error experimentation. youtube.comresearchgate.net Software packages are being developed that can automate the process of generating molecular features and training ML models for reactivity prediction. cmu.edu

The development of robust ML models relies on the availability of high-quality, large-scale datasets. Future efforts in this area will likely involve the automated generation of experimental data through high-throughput screening, which can then be used to train more accurate and generalizable predictive models.

The table below highlights the potential impact of AI and ML on the research of this compound.

| AI/ML Application | Description | Relevance to this compound |

| Reaction Outcome Prediction | Predicting the products and yields of chemical reactions. | Optimizing the synthesis of the target compound and its analogs. nih.govresearchgate.net |

| Novel Analog Design | Generating new molecular structures with desired properties. | Discovering new hydrazide-based compounds with enhanced biological activity. nih.gov |

| Retrosynthesis Planning | Identifying potential synthetic routes to a target molecule. | Devising efficient and sustainable synthetic pathways. |

| Property Prediction | Predicting physicochemical and biological properties. | Screening virtual libraries of analogs for promising candidates. |

Exploration of Unconventional Reactivity Modes and Catalytic Potentials for This Class of Compounds

The rich chemistry of the hydrazide functional group suggests that this compound and its analogs may possess unconventional reactivity and catalytic potential that have yet to be explored.

The N',N'-disubstituted hydrazide moiety is a key structural feature that could give rise to unique chemical properties. For instance, while the reactivity of simple hydrazones in cycloaddition reactions to form heterocyclic compounds is known, the specific influence of the N',N'-dimethyl substitution on the reactivity of the corresponding hydrazide is an area ripe for investigation. rsc.org This could lead to the discovery of novel synthetic transformations for the construction of complex molecular architectures.

Furthermore, the potential of this compound and its derivatives as ligands in transition metal catalysis is an exciting prospect. The nitrogen and oxygen atoms of the hydrazide group can act as coordination sites for metal ions, and the electronic and steric properties of the molecule can be tuned by modifying the substituents on the aromatic ring and the nitrogen atoms. This could lead to the development of novel catalysts for a wide range of organic transformations.

Finally, the biological activity of hydrazide derivatives suggests that they may act as inhibitors or modulators of enzyme activity. nih.gov For example, some hydrazide-based compounds have been identified as inhibitors of histone deacetylases (HDACs). nih.gov Future research could explore the potential of this compound and its analogs as inhibitors of other enzymes, opening up new avenues for drug discovery. The investigation of the reactivity of N-substituted and N,N'-disubstituted compounds in various chemical reactions is an ongoing area of research. mdpi.comnih.gov

The following table outlines potential areas for exploring the unconventional reactivity and catalytic potential of this class of compounds.

| Research Avenue | Description | Potential Outcome |

| Novel Cycloaddition Reactions | Investigating the participation of the N',N'-dimethylhydrazide moiety in cycloaddition reactions. | New methods for the synthesis of heterocyclic compounds. rsc.org |

| Ligand Development for Catalysis | Using the compound and its analogs as ligands for transition metal catalysts. | Development of new and efficient catalytic systems. |

| Organocatalysis | Exploring the potential of the compound to act as a catalyst in its own right. | Metal-free and environmentally friendly catalytic transformations. |

| Enzyme Inhibition | Screening the compound and its analogs for inhibitory activity against various enzymes. | Discovery of new drug candidates and biological probes. nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.